1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid
Description
The compound 1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid (hereafter referred to as the "target compound") is a piperidine derivative combined with oxalic acid in a 1:1 stoichiometric ratio. Its molecular structure features a piperidine core substituted with a 3,5-dimethoxyphenylmethyl group at the 1-position and a methoxymethyl group at the 4-position. The oxalic acid counterion enhances solubility and stability, making it suitable for pharmaceutical applications .
Key structural attributes include:
- Piperidine backbone: Common in bioactive molecules due to its conformational flexibility and nitrogen atom, which can participate in hydrogen bonding.
- Methoxymethyl side chain: Enhances lipophilicity and metabolic stability compared to unsubstituted analogs.
- Oxalic acid salt: Improves aqueous solubility and crystallinity, critical for formulation.
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.C2H2O4/c1-18-12-13-4-6-17(7-5-13)11-14-8-15(19-2)10-16(9-14)20-3;3-1(4)2(5)6/h8-10,13H,4-7,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKSKCBIPJDXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC2=CC(=CC(=C2)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine typically involves the reaction of 3,5-dimethoxybenzyl chloride with 4-(methoxymethyl)piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler piperidine derivative.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can lead to the formation of simpler piperidine derivatives.
Scientific Research Applications
1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine involves its interaction with specific molecular targets such as receptors or enzymes. The methoxy and piperidine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Aromatic Substitutions
Verapamil (2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylmethylamino]-2-propan-2-ylpentanenitrile)
- Structural Differences : Verapamil contains two 3,4-dimethoxyphenyl groups and a nitrile-terminated alkyl chain, unlike the target compound’s single 3,5-dimethoxyphenylmethyl group and methoxymethyl-piperidine core.
- Functional Impact : Verapamil’s extended alkyl chain and nitrile group confer calcium channel-blocking activity, whereas the target compound’s compact structure may favor central nervous system (CNS) receptor interactions .
N-[4-(Methoxymethyl)-1-[2-(2-Thienyl)ethyl]-4-piperidyl]propionanilide
- Structural Differences : This compound shares the 4-methoxymethyl-piperidine motif but replaces the 3,5-dimethoxyphenyl group with a thienyl-ethyl-anilide moiety.
Piperidine Derivatives with Heterocyclic Modifications
4-[(5-Cyclopropyl-1,2,4-Oxadiazol-3-yl)methyl]piperidine Hydrochloride
- Structural Differences : Incorporates an oxadiazole ring instead of the 3,5-dimethoxyphenyl group.
- Functional Impact : Oxadiazole’s electron-withdrawing nature may reduce aromatic stacking interactions but improve metabolic stability .
Ethyl 1-((3,5-Dimethoxyphenyl)carbamothioyl)piperidine-4-carboxylate
Non-Piperidine Analogs with Similar Functional Groups
Tacrine (1,2,3,4-Tetrahydroacridin-9-amine)
- Structural Differences : Tacrine features a fused acridine-piperidine system, lacking the methoxymethyl and dimethoxyphenyl groups.
- Functional Impact : Tacrine’s planar acridine core facilitates acetylcholinesterase inhibition, a mechanism unlikely in the target compound due to steric hindrance from its substituents .
Obidoxime (Oxo-[[1-[[4-(Oxoazaniumylmethylidene)pyridin-1-yl]methoxymethyl]pyridin-4-ylidene]methyl]azanium)
Comparative Data Table
Research Findings and Challenges
- Structural Advantages : The target compound’s oxalic acid salt improves bioavailability compared to free-base analogs like Verapamil .
- Limitations: Limited direct pharmacological data exist for the target compound, necessitating extrapolation from structural analogs.
- Metabolic Considerations : The methoxymethyl group may reduce cytochrome P450-mediated metabolism relative to Tacrine’s unsubstituted core .
Biological Activity
1-[(3,5-Dimethoxyphenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid is a synthetic organic compound with a unique structure that includes a piperidine ring and methoxy-substituted phenyl groups. This compound has garnered interest in pharmacological research due to its potential biological activities, including effects on neurotransmitter systems and possible therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO·CHO
- CAS Number : 2549000-54-4
Synthesis
The synthesis typically involves the reaction of 3,5-dimethoxybenzyl chloride with 4-(methoxymethyl)piperidine in the presence of a base like potassium carbonate. The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Receptors : The compound may act on neurotransmitter systems, particularly those involving acetylcholine and dopamine, potentially influencing cognitive functions and mood regulation.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, impacting various physiological processes.
Pharmacological Studies
Recent studies have explored the pharmacological properties of related compounds, providing insights into the potential effects of this compound:
- Acetylcholinesterase Inhibition : Analogous compounds have demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antibacterial Activity : Some derivatives of piperidine compounds have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Study 1: Acetylcholinesterase Inhibition
A study involving structurally similar piperidine derivatives reported IC values indicating potent AChE inhibition. For instance, compounds with methoxy substitutions showed improved efficacy compared to standard drugs .
Study 2: Antimicrobial Effects
Research on related piperidine compounds has shown promising antibacterial properties. Compounds with similar structural motifs exhibited IC values ranging from 2.14 µM to 6.28 µM against various bacterial strains, indicating their potential as new antimicrobial agents .
Data Tables
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